kb NB 142-70

Übersicht

Beschreibung

kb NB 142-70 ist ein potenter und selektiver Inhibitor der Proteinkinase D (PKD), zu der PKD1, PKD2 und PKD3 gehören. Es hat eine signifikante Antitumoraktivität gezeigt und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

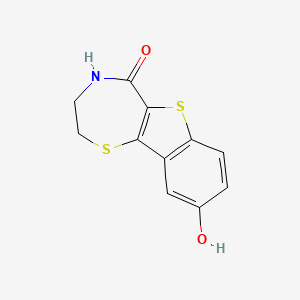

Die Synthese von this compound beinhaltet die Bildung einer Benzothiolo-Thiazepinon-Struktur. Die Verbindung wird durch eine Reihe chemischer Reaktionen, einschließlich Cyclisierung und Sulfonierung, synthetisiert. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet. Es wird typischerweise in spezialisierten Laboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of kb NB 142-70 involves the formation of a benzothiolo-thiazepinone structure. The compound is synthesized through a series of chemical reactions, including cyclization and sulfonation. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is typically produced in specialized laboratories under controlled conditions to ensure high purity and efficacy .

Analyse Chemischer Reaktionen

Arten von Reaktionen

kb NB 142-70 unterliegt verschiedenen chemischen Reaktionen, darunter:

Inhibition der Phosphorylierung: Es hemmt die Phosphorylierung von PKD1, PKD2 und PKD3

Zytotoxische Reaktionen: Es zeigt zytotoxische Wirkungen gegen bestimmte Krebszelllinien

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen:

Dimethylsulfoxid (DMSO): Als Lösungsmittel verwendet

Phosphorylierungsinhibitoren: Verwendet, um die Inhibitionseffekte von this compound zu untersuchen

Hauptprodukte gebildet

Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind typischerweise phosphorylierte Proteine und inhibierte Kinase-Pfade .

Wissenschaftliche Forschungsanwendungen

Cancer Research

kb NB 142-70 has shown promising results in the field of oncology:

- Inhibition of Prostate Cancer : The compound effectively inhibits the migration and invasion of prostate cancer cells, which is critical for preventing metastasis .

- Wound Healing Studies : In vitro studies indicate that this compound reduces wound healing processes, which can be correlated with its anti-cancer properties by limiting cell proliferation in tumor environments.

Signal Transduction Studies

This compound plays a crucial role in understanding various signaling pathways:

- PI3K/Akt Pathway Modulation : Research indicates that this compound enhances Akt phosphorylation in response to G protein-coupled receptor (GPCR) agonists such as angiotensin II. This enhancement suggests a negative feedback mechanism mediated by PKD1 on PI3K/Akt signaling .

- Cytotoxic Effects : The compound exhibits cytotoxicity against several cancer cell lines, making it a valuable tool for studying the mechanisms of cell death and survival pathways involved in cancer progression .

Metabolic Pathway Analysis

This compound is utilized to investigate lipid metabolism:

- Lipid and Lipoprotein Metabolism : Its role in metabolic pathway analysis helps researchers understand how PKD influences lipid processing and associated diseases like obesity and diabetes.

Uniqueness of this compound

The high selectivity and potency of this compound for PKD isoforms distinguish it from other kinase inhibitors. Its specific targeting allows for more precise investigations into the roles of PKD in various biological processes, particularly those related to cancer biology and cellular signaling .

Case Study 1: Prostate Cancer Inhibition

A study demonstrated that treatment with this compound significantly reduced prostate cancer cell migration and invasion in vitro. The results indicated that the compound could serve as a potential therapeutic agent in managing prostate cancer by targeting the PKD pathway to inhibit metastatic behavior.

Case Study 2: Signal Transduction Enhancement

Research involving IEC-18 cells showed that exposure to this compound led to increased Akt phosphorylation when stimulated with GPCR agonists. This finding highlights the compound's ability to modulate cellular signaling pathways positively, offering insights into its potential applications in therapies aimed at enhancing cellular responses .

Wirkmechanismus

kb NB 142-70 exerts its effects by selectively inhibiting protein kinase D (PKD) isoforms. It binds to the active site of PKD, preventing its phosphorylation and subsequent activation. This inhibition leads to reduced cell migration, invasion, and proliferation, particularly in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CID 755673: Ein weiterer PKD-Inhibitor, aber weniger potent im Vergleich zu kb NB 142-70

Gö 6976: Ein breitspektriger Kinase-Inhibitor mit geringerer Selektivität für PKD

Einzigartigkeit

This compound ist aufgrund seiner hohen Selektivität und Potenz für PKD-Isoformen einzigartig, was es zu einem wertvollen Werkzeug in der Krebsforschung und Signaltransduktionsstudien macht .

Biologische Aktivität

Introduction

Kb NB 142-70 is a selective inhibitor of protein kinase D (PKD), a family of serine/threonine kinases involved in various cellular processes, including cell proliferation, migration, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₁H₉N₁O₂S₂

- Molecular Weight : 251.3 Da

- Purity : >99%

- CAS Number : 1233533-04-4

This compound exerts its biological effects primarily through the inhibition of PKD isoforms. It has been shown to selectively inhibit PKD1, PKD2, and PKD3 with IC50 values of 28.3 nM, 58.7 nM, and 53.2 nM, respectively . This inhibition leads to significant alterations in cellular signaling pathways that regulate cell growth and migration.

In Vitro Studies

- Cancer Cell Migration and Invasion

- Cytotoxicity and Anti-Proliferative Effects

Data Table: Summary of Biological Activity

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of Cell Migration | Significant reduction | |

| Cytotoxicity | Induces apoptosis | |

| Anti-Proliferative | Reduces cell proliferation |

Case Study 1: Prostate Cancer Treatment

A study investigated the effects of this compound on prostate cancer cell lines (PC-3 and DU145). The results indicated a marked decrease in cell viability and migration upon treatment with this compound compared to control groups. The study concluded that this compound could be a promising candidate for further development in prostate cancer therapies due to its potent inhibitory effects on PKD signaling pathways.

Case Study 2: Mechanistic Insights

Another research effort focused on the mechanistic aspects of how this compound affects mitosis progression. It was found that while overexpression of PKD1 did not alter mitotic progression, inhibition by this compound led to significant disruptions in cell cycle dynamics, indicating its potential as a therapeutic agent targeting mitotic regulators .

Eigenschaften

IUPAC Name |

9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUAGGSHTKPOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669824 | |

| Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233533-04-4 | |

| Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.